N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclopentylacetamide

Lipophilicity Drug-likeness Permeability prediction

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclopentylacetamide (CAS 897615-24-6) is a synthetic 1,5-disubstituted tetrazole derivative featuring a 1-(4-chlorophenyl) substituent on the tetrazole ring, a methylamino linker at the 5-position, and a 2-cyclopentylacetamide side chain. The molecular formula is C15H18ClN5O with a molecular weight of 319.79 g/mol.

Molecular Formula C15H18ClN5O
Molecular Weight 319.79
CAS No. 897615-24-6
Cat. No. B2682620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclopentylacetamide
CAS897615-24-6
Molecular FormulaC15H18ClN5O
Molecular Weight319.79
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H18ClN5O/c16-12-5-7-13(8-6-12)21-14(18-19-20-21)10-17-15(22)9-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,17,22)
InChIKeyCGWJRVSBEYQXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclopentylacetamide (CAS 897615-24-6): Structural Classification and Physicochemical Baseline


N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclopentylacetamide (CAS 897615-24-6) is a synthetic 1,5-disubstituted tetrazole derivative featuring a 1-(4-chlorophenyl) substituent on the tetrazole ring, a methylamino linker at the 5-position, and a 2-cyclopentylacetamide side chain [1]. The molecular formula is C15H18ClN5O with a molecular weight of 319.79 g/mol [1]. Computed physicochemical properties include XLogP3 of 3.1, topological polar surface area (TPSA) of 72.7 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 rotatable bonds [1]. The compound is available from commercial vendors at ≥95% purity . It belongs to the broader class of tetrazole-containing amides, which are widely investigated as bioisosteric replacements for carboxylic acids in medicinal chemistry due to the metabolic stability and hydrogen-bonding capacity of the tetrazole ring [2]. Note: No primary research papers with quantitative biological activity data for this specific compound were identified in the accessible literature as of the search date.

Why In-Class 1,5-Disubstituted Tetrazole Acetamides Cannot Be Simply Interchanged with N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclopentylacetamide


Within the subclass of N-((1-aryl-1H-tetrazol-5-yl)methyl)acetamide derivatives, the combination of the 4-chlorophenyl substituent on the tetrazole N1 position and the cyclopentylacetamide side chain generates a unique physicochemical profile that cannot be replicated by simple alkyl (e.g., methyl, isobutyryl) or aromatic (e.g., diphenylacetyl) congeners [1][2]. The cyclopentyl group contributes distinct lipophilicity (XLogP3 = 3.1) and conformational constraints (5 rotatable bonds, cyclopentyl ring puckering) that affect both solubility and potential target binding entropy compared to linear or branched alkyl analogs [1]. Furthermore, the regioisomeric connectivity—1,5-disubstituted tetrazole with the acetamide at the 5-position via a methylene bridge—differs fundamentally from the 2,5-disubstituted tetrazole series (e.g., 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide), where the electronic distribution and spatial orientation of the pharmacophoric elements are altered [2]. These structural nuances mean that even closely related analogs within the same CAS cluster (e.g., 897615-16-6, 921102-70-7) are not interchangeable for structure-activity relationship (SAR) exploration, lead optimization, or chemical probe development without introducing uncontrolled variables in lipophilicity, hydrogen-bonding geometry, and metabolic susceptibility.

Quantitative Differentiation Evidence for N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclopentylacetamide vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison of Cyclopentylacetamide vs. Linear/Branched Alkyl and Aromatic Side-Chain Analogs

The target compound exhibits an XLogP3 of 3.1, which places it in a moderate lipophilicity range suitable for both aqueous solubility and membrane permeability [1]. In comparison, the simpler N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide analog (CAS 921102-70-7, -acetyl side chain) has a lower calculated XLogP3 (approximately 1.5–1.8) due to the absence of the cyclopentyl group, resulting in significantly different partitioning behavior [2]. Conversely, the 2,2-diphenylacetamide analog (CAS 897615-47-3, estimated XLogP3 >4.5) represents a far more lipophilic extreme that may compromise aqueous solubility [2]. The isobutyramide analog (CAS 897615-16-6, branched C4 side chain) is estimated to have XLogP3 ~2.5–2.8, representing an intermediate but structurally distinct substitution pattern [2]. The cyclopentylacetamide side chain thus provides a distinct lipophilicity window within this analog series.

Lipophilicity Drug-likeness Permeability prediction

Hydrogen-Bonding Capacity and Topological Polar Surface Area: Differentiation from Regioisomeric 2,5-Disubstituted Tetrazole Series

The target compound has a TPSA of 72.7 Ų, 1 hydrogen bond donor (the secondary amide -NH-), and 4 hydrogen bond acceptors (tetrazole N atoms and amide carbonyl) [1]. This hydrogen-bonding profile is characteristic of the 1,5-disubstituted tetrazole connectivity, where the amide-bearing methylene is attached to the tetrazole C5 position. In the regioisomeric 2,5-disubstituted series (e.g., 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide), the tetrazole ring connectivity places the chlorophenyl group on C5 and the acetamide-linked methylene on N2, altering the spatial orientation and electronic environment of the hydrogen-bonding functional groups—the TPSA may differ slightly and the directionality of the H-bond acceptor network is reoriented relative to the chlorophenyl group [2]. This regioisomeric distinction is critical because tetrazole N1 vs. N2 substitution affects the pKa of the tetrazole ring and its interaction geometry with biological targets [3].

Hydrogen bonding TPSA Regioisomerism Target engagement

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Penalty in Target Binding

The target compound possesses 5 rotatable bonds, as computed by PubChem [1]. This rotatable bond count reflects contributions from the methylene bridge between tetrazole and amide, the acetamide C–C bond, and the cyclopentyl ring attachment, but the cyclopentyl ring itself is conformationally constrained (pseudorotation between envelope and twist conformers, but no freely rotatable bonds within the ring). In comparison, the isobutyramide analog (CAS 897615-16-6, branched isopropyl side chain) has a similar rotatable bond count but greater conformational freedom in the side chain, potentially increasing the entropic penalty upon binding [2]. The acetamide analog (CAS 921102-70-7) has approximately 3 rotatable bonds, representing a less flexible but also less sterically demanding scaffold [2]. The diphenylacetamide analog has 6–7 rotatable bonds with two freely rotating phenyl rings, offering substantially different conformational sampling [2]. The cyclopentyl group provides a balance: conformational restriction from the cyclopentyl ring with moderate overall flexibility, potentially reducing the entropic cost of binding compared to highly flexible linear or branched alkyl side chains.

Conformational flexibility Rotatable bonds Entropy Ligand efficiency

Commercially Available Purity: Baseline ≥95% and Implications for Reproducibility in Screening Campaigns

The target compound is commercially available at ≥95% purity from at least one catalog supplier (Catalog No. CM994555, Chemenu) . This purity specification is typical for screening-grade compounds in this chemical space and is comparable to or exceeds the purity specification of several structurally related analogs available from similar vendors (e.g., the isobutyramide analog CAS 897615-16-6 is listed at 98% purity from Bidepharm ). However, unlike the isobutyramide analog for which NMR and HPLC quality control data are explicitly offered by some vendors , no vendor-provided spectroscopic characterization data (NMR, LCMS, HPLC chromatograms) were identified for the target compound in publicly accessible non-excluded sources. This represents a procurement consideration: verifying identity and purity through independent analytical methods may be advisable before committing to large-scale biological testing.

Purity Quality control Screening reproducibility Procurement specification

Molecular Weight Differentiation: Position in Lead-Like vs. Drug-Like Chemical Space Relative to Analogs

The molecular weight of the target compound is 319.79 g/mol [1], placing it within the conventional 'drug-like' space (MW <500 Da per Lipinski guidelines) but above the stricter 'lead-like' threshold (MW <350 Da) often applied in fragment-based and early lead generation programs. In comparison, the acetamide analog (CAS 921102-70-7, C10H10ClN5O) has MW ~251.67 g/mol, placing it closer to lead-like and fragment-like space [2]. The isobutyramide analog (CAS 897615-16-6, C12H14ClN5O) has MW ~279.73 g/mol [2]. The 2,2-diphenylacetamide analog (C23H19ClN4O) has MW ~402.88 g/mol, exceeding the target compound [2]. The target compound thus occupies a specific molecular weight niche within the tetrazole acetamide series—larger than the minimal acetyl analog but smaller than the diphenylacetyl analog—making it suitable for lead optimization stages where some molecular complexity is desired without entering high-MW chemical space.

Molecular weight Drug-likeness Lead-likeness Fragment-based drug design

Recommended Research and Industrial Application Scenarios for N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclopentylacetamide Based on Structural Differentiation Evidence


1. Tetrazole-Containing Compound Library Design for Carboxylic Acid Bioisostere Screening

The compound is well-suited for inclusion in medium-to-large screening libraries designed to explore tetrazole-based carboxylic acid bioisosteres. Its 1,5-disubstituted tetrazole connectivity provides a defined hydrogen-bond acceptor network (TPSA = 72.7 Ų, 4 HBA, 1 HBD [1]) that mimics the carboxylic acid pharmacophore while offering superior metabolic stability compared to the free acid form [2]. The cyclopentylacetamide side chain provides a lipophilicity window (XLogP3 = 3.1) and conformational profile (5 rotatable bonds) distinct from both smaller alkyl and larger aromatic analogs, enabling exploration of a specific region of physicochemical space within the tetrazole amide series. Procurement of this specific compound—rather than a generic tetrazole derivative—is justified when SAR studies require controlled variation of side-chain lipophilicity and conformational flexibility while maintaining the 1,5-disubstituted tetrazole core.

2. Lead Optimization Scaffold Requiring Defined Regioisomeric Connectivity

For medicinal chemistry programs where a tetrazole-containing hit has been identified but the regioisomeric connectivity is ambiguous, this compound serves as a defined 1,5-disubstituted tetrazole reference standard. The correct regioisomer is essential because the spatial presentation of the chlorophenyl group at N1 and the acetamide-bearing methylene at C5 creates a specific vector relationship (defined by the InChIKey CGWJRVSBEYQXEM-UHFFFAOYSA-N [1]) that cannot be replicated by 2,5-disubstituted analogs [3]. Procurement of this specific regioisomer, with confirmatory identity verification (CAS 897615-24-6, PubChem CID 16799232), eliminates the risk of regioisomeric contamination that could confound SAR interpretation or patent exemplification.

3. Physicochemical Property Benchmarking in Cyclopentyl-Containing Compound Series

The compound can serve as a physicochemical benchmarking standard for cyclopentyl-containing tetrazole acetamides. Its experimentally determined (or computed) properties—MW 319.79 g/mol, XLogP3 3.1, TPSA 72.7 Ų [1]—provide reference values against which newly synthesized analogs with different substituents on the cyclopentyl ring (e.g., hydroxyl, amino, fluoro) or different ring sizes (cyclobutyl, cyclohexyl) can be compared. This application leverages the compound's position as a mid-series reference point in the MW 320 range, where incremental structural modifications produce measurable and interpretable changes in physicochemical parameters without entering problematic high-MW or high-logP territory.

4. Procurement for Parallel SAR with Isobutyramide and Acetamide Congeners

When conducting a systematic SAR exploration of the acetamide side chain within the N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amide series, simultaneous procurement of this compound alongside the acetamide (CAS 921102-70-7, MW ~252) and isobutyramide (CAS 897615-16-6, MW ~280) analogs is recommended [2][4]. This mini-series enables head-to-head evaluation of how side-chain bulk, shape (cyclic vs. branched vs. linear), and lipophilicity affect target binding, cellular activity, and in vitro ADME parameters. The cyclopentylacetamide compound provides the cyclic, conformationally semi-restricted data point that bridges the gap between the minimally substituted acetyl analog and the highly flexible or aromatic analogs.

Quote Request

Request a Quote for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclopentylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.